
2-Methyl-d3-2-propyl-1,3-propanediol
Overview
Description
2-Methyl-d3-2-propyl-1,3-propanediol (CAS: 1185023-23-7) is a stable isotope-labeled analog of 2-methyl-2-propyl-1,3-propanediol (CAS: 78-26-2). Its molecular formula is C₇H₁₆O₂, with a molecular weight of 135.22 g/mol due to the substitution of three hydrogen atoms with deuterium (CD₃ group) at the methyl position. The compound is synthesized for research purposes, particularly in pharmacokinetic and metabolic studies, where deuterated compounds serve as internal standards in mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-propyl-1,3-propanediol can be synthesized through several methods. One common approach involves the aldol addition of 2-methylvaleraldehyde with formaldehyde, followed by hydrogenation . Another method includes the hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde . The deuterated version, 2-Methyl-d3-2-propyl-1,3-propanediol, is typically synthesized using deuterated reagents to replace the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of 2-Methyl-2-propyl-1,3-propanediol often employs large-scale aldol addition and hydrogenation processes. The use of deuterated reagents in an industrial setting requires careful handling and precise reaction conditions to ensure the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-d3-2-propyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute hydroxyl groups.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halogenated compounds or other substituted derivatives.
Scientific Research Applications
Applications in Chemical Synthesis
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Intermediate in Organic Synthesis
- 2-Methyl-d3-2-propyl-1,3-propanediol serves as an important intermediate in the production of various chemicals. It can be utilized in the synthesis of larger molecules through reactions such as esterification and etherification.
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Solvent Properties
- Due to its polar nature, this compound is often used as a solvent in organic reactions. Its ability to dissolve both polar and non-polar substances makes it suitable for various applications in chemical laboratories.
Pharmaceutical Applications
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Drug Formulation
- The compound has been explored as a potential excipient in drug formulations due to its compatibility with active pharmaceutical ingredients (APIs). Its stability and low toxicity profile make it an attractive option for enhancing drug solubility and bioavailability.
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Precursor for Medicinal Compounds
- This compound has been investigated as a precursor for synthesizing muscle relaxants and other therapeutic agents. For instance, it can be transformed into carisoprodol derivatives, which are used as central nervous system depressants.
Materials Science Applications
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Polymer Production
- This compound is used in the synthesis of polyols for polyurethane production. Its incorporation into polymer chains can enhance properties such as flexibility, thermal stability, and resistance to solvents.
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Coatings and Adhesives
- The unique properties of this compound make it suitable for formulating coatings and adhesives that require specific performance characteristics under varying environmental conditions.
Case Study 1: Drug Development
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of muscle relaxants using this compound as a key intermediate. The resulting compounds exhibited improved efficacy compared to existing medications, highlighting the compound's potential in pharmaceutical applications .
Case Study 2: Polymer Research
A research project focused on developing new polyurethane elastomers utilized this compound as a soft segment. The study demonstrated that incorporating this compound significantly improved the mechanical properties of the resultant polymers .
Data Tables
Application Area | Specific Use Case | Benefits |
---|---|---|
Chemical Synthesis | Intermediate for larger organic molecules | Versatile reactivity |
Pharmaceutical Formulation | Excipient in drug delivery systems | Enhances solubility and stability |
Polymer Science | Soft segment in polyurethane production | Improved flexibility and thermal stability |
Coatings & Adhesives | Formulation of high-performance adhesives | Enhanced adhesion properties |
Mechanism of Action
The mechanism of action of 2-Methyl-d3-2-propyl-1,3-propanediol involves its interaction with various molecular targets. In pharmaceuticals, it acts as a precursor to active metabolites that exert sedative and muscle relaxant effects. The compound interacts with neurotransmitter receptors and ion channels, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Features :
- IUPAC Name : 2-Propyl-2-(trideuteriomethyl)propane-1,3-diol.
- SMILES : [2H]C([2H])([2H])C(CO)(CO)CCC.
- Key Applications : Isotopic tracing, drug metabolism analysis, and analytical chemistry.
Comparison with Structurally Similar Compounds
Parent Compound: 2-Methyl-2-propyl-1,3-propanediol
- CAS : 78-26-2.
- Molecular Formula : C₇H₁₆O₂.
- Molecular Weight : 132.20 g/mol.
- Key Properties : A diol with methyl and propyl branches at the central carbon. It is a precursor for pharmaceuticals such as Miltown (a muscle relaxant) and carisoprodol (a centrally acting skeletal muscle relaxant).
- Pharmacological Activity : Derivatives like Miltown (2-methyl-2-n-propyl-1,3-propanediol dicarbamate) exhibit anticonvulsant and muscle-relaxing properties by modulating multineuronal reflexes in the central nervous system.
2-Ethyl-2-methyl-1,3-propanediol (CAS: 77-84-9)
- Molecular Formula : C₆H₁₄O₂.
- Molecular Weight : 118.17 g/mol.
- Key Properties : A branched diol used in polymer production and coatings. Unlike the deuterated compound, it lacks pharmacological activity and is primarily an industrial reagent.
- Structural Difference : Substitution of propyl with ethyl and methyl groups reduces steric hindrance, enhancing its utility in polymer cross-linking.
2-Amino-2-methyl-1,3-propanediol (CAS: 115-69-5)
- Molecular Formula: C₄H₁₁NO₂.
- Molecular Weight : 105.14 g/mol.
- Key Properties: The amino group introduces basicity, making it suitable for buffer solutions and pharmaceutical intermediates.
- Contrast: Unlike the deuterated diol, this compound participates in acid-base reactions and metal coordination due to the amino group.
Carbamate Derivatives: Miltown and Carisoprodol
Miltown (2-methyl-2-n-propyl-1,3-propanediol dicarbamate):
Carisoprodol (N-isopropyl derivative):
Derivative | Key Pharmacological Feature | Reference |
---|---|---|
Miltown | Anticonvulsant, muscle relaxant | |
Carisoprodol | Analgesic, non-sedative muscle relaxant |
Structural Isomers and Substitution Effects
2-Ethyl-2-isobutyl-1,3-propanediol (CID 117491):
2-n-Butyl-1,3-propanediol dicarbamate :
Substituent Impact :
Biological Activity
2-Methyl-d3-2-propyl-1,3-propanediol, also known as 2-(2H3)Methyl-2-propyl-1,3-propanediol, is a deuterated derivative of 2-methyl-2-propyl-1,3-propanediol. This compound has garnered interest in the field of medicinal chemistry due to its unique isotopic labeling, which may influence its biological activity and pharmacokinetics. This article explores its biological properties, including its pharmacological effects, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C7H13D3O2
- Molecular Weight : 135.219 g/mol
- Density : 0.9±0.1 g/cm³
- Boiling Point : 234.0°C at 760 mmHg
- Flash Point : 100.5±13.0°C
Pharmacokinetics and Metabolism
Deuteration can significantly affect the pharmacokinetic properties of compounds. Research indicates that deuterated compounds often exhibit altered metabolic pathways and half-lives compared to their non-deuterated counterparts. For instance, a study highlighted that deuterium substitution can lead to reduced metabolic rates and increased stability of the drug in biological systems, potentially enhancing therapeutic efficacy and reducing side effects .
Anticonvulsant Properties
Preliminary studies suggest that this compound exhibits anticonvulsant activity. This property may be attributed to its ability to modulate neurotransmitter release or enhance GABAergic activity in the central nervous system. The compound's structural similarity to other known anticonvulsants warrants further investigation into its mechanism of action and efficacy in seizure models .
Muscle Relaxation Effects
In addition to its anticonvulsant properties, the compound has been noted for its muscle relaxant effects. This could be beneficial in conditions characterized by muscle spasticity or tension. The biological mechanism may involve interaction with neuromuscular junctions or central nervous system pathways that regulate muscle tone .
Study on Deuterated Compounds
A review article discussed various deuterated compounds and their pharmacological profiles, emphasizing the advantages of using deuterium-labeled drugs in clinical settings. The findings indicated that deuterated versions of certain compounds exhibited improved safety profiles and therapeutic indices due to their modified metabolic pathways .
Clinical Implications
In a clinical context, the application of this compound could extend to treating neurological disorders where modulation of neurotransmitter systems is crucial. Ongoing research is required to establish dosage guidelines and assess long-term effects .
Summary Table of Biological Activities
Activity | Description |
---|---|
Anticonvulsant | Potential modulation of GABAergic activity; requires further research |
Muscle Relaxation | May alleviate muscle spasticity; mechanism needs exploration |
Pharmacokinetic Benefits | Altered metabolism due to deuteration; potential for improved therapeutic outcomes |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-Methyl-d3-2-propyl-1,3-propanediol, and how does deuteration impact the synthetic pathway?
- Methodology : Deuteration typically involves substituting hydrogen atoms with deuterium at specific positions. For this compound, synthetic routes may include:
- Deuterated starting materials : Use of deuterated reagents (e.g., D₂O, CD₃OD) during alkylation or reduction steps to introduce deuterium at the 2-methyl-d3 position.
- Catalytic deuteration : Hydrogenation of a precursor (e.g., 2-propyl-1,3-propanediol) under deuterium gas (D₂) with a palladium or platinum catalyst .
- Verification : Confirm deuteration efficiency via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, comparing isotopic peaks to non-deuterated analogs .
- Key Consideration : Kinetic isotope effects may alter reaction rates or product distribution; optimize temperature and pressure to minimize side reactions.
Q. How can researchers characterize the physicochemical properties of this compound, and what databases provide reliable data?
- Analytical Techniques :
- Boiling/Melting Points : Differential scanning calorimetry (DSC) or NIST-standardized phase transition measurements .
- Solubility : Test in water, ethanol, and acetone using gravimetric or spectrophotometric methods ( notes solubility in similar diols).
- Vapor Pressure : Employ gas saturation methods or predictive models (e.g., Antoine equation) .
- Databases :
- NIST Chemistry WebBook : For validated thermodynamic data .
- CAS Common Chemistry : For structural identifiers and basic properties .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Safety Measures :
- PPE : Gloves, lab coats, and goggles to avoid dermal/ocular contact (aligned with SDS for analogous compounds ).
- Ventilation : Use fume hoods due to potential aspiration hazards (extrapolated from 2-amino derivatives ).
- Waste Disposal : Segregate deuterated waste and consult institutional guidelines for isotopic chemical disposal .
Advanced Research Questions
Q. How does isotopic labeling (d3) influence the stability and reactivity of this compound in metabolic or kinetic studies?
- Experimental Design :
- Stability Tests : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC or GC-MS to detect deuteration loss or byproducts .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with non-deuterated analogs in enzyme-catalyzed reactions (e.g., oxidoreductases) to quantify KIE .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, melting points) for propanediol derivatives?
- Approach :
- Replicate Experiments : Validate disputed parameters using standardized protocols (e.g., ASTM methods for melting points) .
- Cross-Reference Databases : Compare NIST, PubChem, and CAS entries to identify consensus values .
- Statistical Analysis : Apply error margin calculations to assess data variability from independent studies.
Q. How can researchers utilize this compound in NMR-based structural elucidation of biomolecules?
- Methodology :
Properties
IUPAC Name |
2-propyl-2-(trideuteriomethyl)propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-3-4-7(2,5-8)6-9/h8-9H,3-6H2,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZZUPJFERSVRN-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40849617 | |
Record name | 2-(~2~H_3_)Methyl-2-propylpropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40849617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185023-23-7 | |
Record name | 2-(~2~H_3_)Methyl-2-propylpropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40849617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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